molecular formula C9H12FNO B13513599 3-(3-Aminophenyl)-2-fluoropropan-1-ol

3-(3-Aminophenyl)-2-fluoropropan-1-ol

Cat. No.: B13513599
M. Wt: 169.20 g/mol
InChI Key: ZNFCUTJMDDBLCX-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-2-fluoropropan-1-ol is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-2-fluoropropan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-nitrobenzyl fluoride with an appropriate amine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-(3-Aminophenyl)-2-fluoropropanone.

    Reduction: 3-(3-Alkylphenyl)-2-fluoropropan-1-ol.

    Substitution: 3-(3-Aminophenyl)-2-thiolpropan-1-ol or 3-(3-Aminophenyl)-2-aminopropan-1-ol.

Scientific Research Applications

3-(3-Aminophenyl)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The hydroxyl group can participate in additional hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Aminophenyl)-2-bromopropan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    3-(3-Aminophenyl)-2-iodopropan-1-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

3-(3-Aminophenyl)-2-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interaction with biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

3-(3-aminophenyl)-2-fluoropropan-1-ol

InChI

InChI=1S/C9H12FNO/c10-8(6-12)4-7-2-1-3-9(11)5-7/h1-3,5,8,12H,4,6,11H2

InChI Key

ZNFCUTJMDDBLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC(CO)F

Origin of Product

United States

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